2-Chloro-4-methylnicotinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-2-3-10-6(8)5(4)7(9)11/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUCCFLZRSIZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449161 | |
| Record name | 2-CHLORO-4-METHYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152362-01-1 | |
| Record name | 2-CHLORO-4-METHYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of 2 Chloro 4 Methylnicotinamide
Established Synthetic Pathways for 2-Chloro-4-methylnicotinamide
Synthesis from Ethyl 2-Chloro-4-methylnicotinate via Ammonolysis
A primary and direct method for the preparation of this compound involves the ammonolysis of ethyl 2-chloro-4-methylnicotinate. This reaction entails the treatment of the ester with ammonia (B1221849), which acts as a nucleophile, displacing the ethoxy group to form the corresponding amide.
The reaction is typically carried out in a suitable solvent, and the conditions can be optimized to achieve high yields. While specific details of the reaction conditions for the ammonolysis of ethyl 2-chloro-4-methylnicotinate are not extensively documented in the provided search results, the general principles of ammonolysis of esters are well-established in organic chemistry.
| Starting Material | Reagent | Product |
| Ethyl 2-chloro-4-methylnicotinate | Ammonia (NH₃) | This compound |
This table is based on the general chemical principle of ammonolysis.
Preparation through Hydrolysis of 2-Chloro-4-methyl-3-pyridinecarbonitrile
Another well-documented route to this compound is the hydrolysis of 2-chloro-4-methyl-3-pyridinecarbonitrile. google.comgoogle.com This transformation is typically achieved under acidic conditions, most commonly using concentrated sulfuric acid. google.comgoogle.com The nitrile group is hydrolyzed to a carboxylic acid amide in a two-step process involving the initial formation of a primary amide followed by its potential further hydrolysis to a carboxylic acid under harsh conditions. However, by controlling the reaction conditions, the desired nicotinamide (B372718) can be isolated.
A patent describes the process where 2-chloro-4-methyl-3-pyridinecarbonitrile is stirred in concentrated sulfuric acid at 100°C for one hour. google.comgoogle.com After the reaction, the mixture is poured into ice water, made alkaline with ammonium (B1175870) hydroxide (B78521), and the product is extracted with ethyl acetate. google.com This method has been shown to produce this compound with a melting point of 178-180°C. google.comgoogle.com
The synthesis of the starting material, 2-chloro-4-methyl-3-pyridinecarbonitrile, is also noteworthy. It is prepared by the chlorination of 2-hydroxy-4-methyl-3-pyridinecarbonitrile using phosphorus oxychloride. google.comgoogle.com
| Starting Material | Reagent | Conditions | Product | Yield |
| 2-chloro-4-methyl-3-pyridinecarbonitrile | Concentrated H₂SO₄ | 100°C, 1 hour | This compound | 69% (after recrystallization) google.comgoogle.com |
Alternative and Emerging Synthetic Routes
Research into more efficient and environmentally friendly synthetic methods is ongoing. One alternative approach involves the use of 2-chloro-4-methylnicotinic acid as a starting material. This acid can be activated, for instance by conversion to the corresponding acyl chloride using an agent like oxalyl dichloride, followed by reaction with ammonium hydroxide to yield the desired amide. chemicalbook.com
Furthermore, the development of catalytic methods, potentially using enzymes, for the amidation of nicotinic acid derivatives is an area of active investigation, aiming to provide greener and more selective synthetic routes. semanticscholar.org
Nucleophilic Substitution Reactions Involving the Chloro Moiety
The chlorine atom at the 2-position of the pyridine (B92270) ring in this compound is susceptible to nucleophilic substitution, making it a key site for molecular diversification. This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of various nicotinamide derivatives with potential applications in medicinal chemistry and materials science.
Mechanistic Investigations of Halogen Displacement
The displacement of the chloro group in 2-chloropyridine (B119429) derivatives generally proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group at the 3-position activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions.
The rate and regioselectivity of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of any catalysts. wiley.com For instance, in related systems, the regioselective substitution at the 6-position over the 2-position has been observed under certain conditions, highlighting the subtle electronic and steric effects that govern the reaction outcome. wiley.com Mechanistic studies often involve kinetic analysis and the use of control experiments to elucidate the reaction pathway. researchgate.net
Formation of Diverse Nicotinamide Derivatives
The nucleophilic substitution of the chloro group in this compound opens up a vast chemical space for the synthesis of novel nicotinamide derivatives. A variety of nucleophiles can be employed to displace the chlorine atom.
For example, reaction with amines leads to the formation of 2-amino-4-methylnicotinamide (B13141449) derivatives. A patent describes the reaction of 2,6-dichloronicotinic acid with N,N-dimethylaminoethylamine, where the amine displaces one of the chloro groups. google.com Although this example involves a di-chloro derivative, the principle applies to this compound.
The reaction with alkoxides would yield 2-alkoxy-4-methylnicotinamide derivatives, while reaction with thiols would produce 2-thioether-substituted nicotinamides. These transformations significantly expand the library of accessible compounds derived from this compound, providing a platform for the exploration of structure-activity relationships in various contexts.
| Nucleophile | Product Class |
| Amines (R-NH₂) | 2-(Alkyl/Aryl)amino-4-methylnicotinamides |
| Alcohols (R-OH) / Alkoxides (R-O⁻) | 2-Alkoxy-4-methylnicotinamides |
| Thiols (R-SH) / Thiolates (R-S⁻) | 2-(Alkyl/Aryl)thio-4-methylnicotinamides |
This table illustrates the potential for creating diverse derivatives through nucleophilic substitution.
Transformations of the Carboxamide Functionality
The carboxamide group at the C3 position of this compound is a key site for synthetic modification, allowing for its conversion into various other functional groups through reactions such as hydrolysis, amidation, and dehydration.
Hydrolysis of the carboxamide to the corresponding carboxylic acid, 2-chloro-4-methylnicotinic acid, is a fundamental transformation. This reaction is typically achieved under strong acidic conditions. For instance, treating 2-chloro-4-methylnicotinonitrile with concentrated sulfuric acid leads to the formation of this compound, which can be further hydrolyzed to the carboxylic acid under the same conditions. google.comgoogle.com
The carboxamide can also undergo transamidation reactions, although specific examples involving this compound are less commonly documented in broad literature. However, the Hofmann rearrangement, a reaction that converts a primary amide to a primary amine with one fewer carbon atom, is a notable transformation. In a patented synthesis, this compound is treated with a solution of bromine in excess sodium hydroxide to yield 3-amino-2-chloro-4-methylpyridine (B17603). google.comgoogle.com This reaction proceeds via a transient isocyanate intermediate and provides a direct route to an aminopyridine derivative.
Table 1: Hofmann Rearrangement of this compound
| Reactant | Reagents | Product | Yield | Reference |
| This compound | Bromine, Sodium Hydroxide, Water | 3-Amino-2-chloro-4-methylpyridine | 90.6% | google.comgoogle.com |
Beyond hydrolysis and amidation, the carboxamide moiety is a precursor to other important functional groups. A significant derivatization is its dehydration to form the corresponding nitrile, 2-chloro-4-methylnicotinonitrile. This transformation is a key step in the synthesis of compounds like nevirapine, a non-nucleoside reverse transcriptase inhibitor. github.io The dehydration can be accomplished using various dehydrating agents, with phosphorus oxychloride being a common choice.
Another potential derivatization is the reduction of the carboxamide to an amine, (2-chloro-4-methylpyridin-3-yl)methanamine. While specific documented examples for this exact substrate are scarce, this transformation is typically achieved using powerful reducing agents like lithium aluminum hydride.
Table 2: Key Derivatizations of the Carboxamide Group
| Starting Material | Transformation | Reagent (Typical) | Product |
| This compound | Dehydration | Phosphorus Oxychloride | 2-Chloro-4-methylnicotinonitrile |
| This compound | Reduction | Lithium Aluminum Hydride | (2-Chloro-4-methylpyridin-3-yl)methanamine |
| This compound | Hofmann Rearrangement | Br₂/NaOH | 3-Amino-2-chloro-4-methylpyridine |
Metal-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C2 position of the pyridine ring is an excellent handle for introducing molecular complexity through metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates oxidative addition, a key step in many catalytic cycles. Palladium and nickel complexes are the most common catalysts for these transformations.
The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a powerful tool for derivatizing 2-chloropyridines. Although the reactivity of 2-chloropyridines can be challenging compared to their bromo- or iodo- counterparts, effective catalytic systems have been developed. These reactions typically employ a palladium or nickel catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling with various aryl or heteroaryl boronic acids or their esters. The products are 2-aryl-4-methylnicotinamides, which are valuable scaffolds in medicinal chemistry. Nickel-based catalyst systems, in particular, have shown success in coupling challenging substrates like 2-chloropyridines. researchgate.net
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, converting the C-Cl bond directly into a C-N bond. This reaction is instrumental in synthesizing a wide array of substituted aminopyridines. Using a palladium or nickel catalyst with a suitable ligand (e.g., biaryl phosphines), this compound can be coupled with a variety of primary and secondary amines, anilines, and other nitrogen nucleophiles. The resulting 2-amino-4-methylnicotinamide derivatives are important intermediates for pharmaceuticals and agrochemicals.
The success of cross-coupling reactions with 2-chloropyridines hinges on the careful selection and optimization of the catalytic system.
Catalysts: Palladium(0) and Nickel(0) complexes are the workhorses for these transformations. Pre-catalysts, such as Pd(OAc)₂, Pd₂(dba)₃, and NiCl₂(dme), are often used and are reduced in situ to the active catalytic species. Nickel catalysts are sometimes preferred for their lower cost and unique reactivity with less reactive chlorides. nih.govwisc.edu Cobalt-catalyzed systems have also been explored for coupling chloropyridines with Grignard reagents. oup.com
Ligands: The choice of ligand is critical for stabilizing the metal center, promoting oxidative addition, and facilitating reductive elimination. For Suzuki couplings, ligands like SPhos, XPhos, and RuPhos are effective. For Buchwald-Hartwig aminations, bulky electron-rich phosphines such as BrettPhos and Josiphos-type ligands have demonstrated high efficacy. For nickel-catalyzed cross-electrophile couplings, bipyridine and bathophenanthroline (B157979) ligands have proven useful. nih.govwisc.edu
Bases and Solvents: The base plays a crucial role in the transmetalation step of the Suzuki reaction and in deprotonating the amine in the Buchwald-Hartwig amination. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The choice of solvent is also important, with common options including toluene, dioxane, DMF, and THF, selected based on the specific reaction and temperature requirements.
Optimization often involves screening various combinations of catalyst, ligand, base, solvent, and temperature to maximize yield and minimize side reactions. For instance, in the nickel-catalyzed reductive cross-coupling of a substituted 2-chloropyridine, manganese was used as a reductant, and additives like chlorotriethylsilane (B140506) were found to be optimal for activating the manganese. acs.org
Table 3: Representative Catalytic Systems for Cross-Coupling of 2-Chloropyridines
| Reaction Type | Catalyst Precursor | Ligand | Base (Typical) | Solvent (Typical) |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / NiCl₂(dppf) | SPhos / XPhos | K₃PO₄ / Cs₂CO₃ | Toluene / Dioxane |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ni(COD)₂ | BrettPhos / BINAP | NaOtBu / K₂CO₃ | Toluene / THF |
| Reductive Cross-Electrophile Coupling | NiBr₂·diglyme | Bathophenanthroline | (none - reductant used) | DMF |
Structure Activity Relationship Sar and Derivative Design for Biological Applications
Application as a Scaffold in Medicinal Chemistry
The inherent characteristics of the nicotinamide (B372718) core, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it an attractive scaffold for designing enzyme inhibitors and receptor modulators. researchgate.net
The nicotinamide scaffold has been successfully employed in the design of inhibitors for a diverse range of biological targets. Its versatility allows for the introduction of various functional groups to optimize interactions with the active site of a target protein. For instance, the pyridine (B92270) nitrogen and the carboxamide group are crucial for forming key interactions with many enzymes.
A notable example of leveraging a substituted nicotinamide scaffold is in the development of selective inhibitors for the NaV1.8 sodium channel, a validated target for pain management. colab.wsnih.gov Researchers have designed and synthesized a series of compounds based on a 5-chloro-6-methyl nicotinamide scaffold. colab.wsnih.gov By introducing bicyclic aromatic fragments, they systematically explored the structure-activity relationship to achieve high potency and selectivity. colab.wsnih.gov This approach highlights how the core nicotinamide structure, decorated with specific substituents like chloro and methyl groups, can be fine-tuned to create highly specific inhibitors. colab.wsnih.gov
Similarly, nicotinamide analogs have been explored as KV7 channel openers for potential use in treating neurological conditions like epilepsy. wiley.com In these studies, modifications to the nicotinamide scaffold aimed to improve potency and circumvent metabolic liabilities associated with earlier generations of drugs. wiley.com The design process often involves computational modeling and docking studies to predict how different derivatives will bind to the target protein, guiding the synthesis of more effective compounds. wiley.com
The introduction of substituents onto the nicotinamide ring profoundly influences the molecule's biological and physicochemical properties. The chloro and methyl groups in 2-Chloro-4-methylnicotinamide each contribute distinct effects.
Chloro Group: The electronegative chlorine atom at the 2-position makes the pyridine ring more susceptible to nucleophilic substitution reactions, a useful feature for synthesizing more complex derivatives. This electronic modification can also alter the pKa of the pyridine nitrogen, influencing its interaction with biological targets. In the context of NaV1.8 inhibitors, a chloro-substituent at the 5-position was part of a successful scaffold design. colab.wsnih.gov
Methyl Group: A methyl group, such as the one at the 4-position, introduces steric bulk and increases lipophilicity. This can enhance membrane permeability and influence how the molecule fits into a binding pocket. The position of the methyl group is critical; for example, studies on nicotinamide derivatives have shown that a methyl group can lead to a significant increase in biological activity, an effect sometimes referred to as a "magic methyl".
The following table summarizes the effects of different substituents on the biological activity of nicotinamide-based compounds targeting various proteins.
| Scaffold/Derivative | Target | Key Substitutions | Observed Effect on Activity | Reference(s) |
| 5-Chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide (Compound 2c) | NaV1.8 Channel | 5-Chloro, 6-Methyl, 2-(4,4-difluoroazepan-1-yl) | Potent inhibitory activity (IC₅₀ = 50.18 nM) and high selectivity over other NaV subtypes. | colab.ws, nih.gov, researchgate.net |
| N-(4-fluorobenzyl)-6-[(4-fluorobenzyl)amino]-2-methoxy-4-methylnicotinamide | KV7.2/3 Channel | 2-Methoxy, 4-Methyl, 6-Amino, N-benzylamide | Potent channel opening activity, demonstrating a "magic methyl" effect. | wiley.com |
| 2-Chloro-6-methylnicotinamide | General Intermediate | 2-Chloro, 6-Methyl | Increased reactivity in nucleophilic substitution due to the chloro group. | |
| N-(2-chloro-4,6-dimethyl-3-pyridinecarbonyl)pyrrolidine | General Intermediate | 2-Chloro, 4,6-Dimethyl, Pyrrolidine amide | Increased solubility in polar aprotic solvents. |
Investigation of Nicotinamide N-Methyltransferase (NNMT) Inhibition
Nicotinamide N-methyltransferase (NNMT) is an enzyme that has garnered significant attention as a therapeutic target for a range of diseases. Given that nicotinamide is the natural substrate for NNMT, derivatives such as this compound are logical candidates for investigation as potential inhibitors.
NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds, using S-adenosylmethionine (SAM) as the methyl donor. nih.govresearchgate.net This reaction produces 1-methylnicotinamide (B1211872) (MNA) and S-adenosyl-L-homocysteine (SAH). nih.govmdpi.com While initially viewed as a simple detoxification pathway, NNMT is now recognized as a critical regulator of cellular metabolism and signaling. nih.govfrontiersin.org
Elevated NNMT expression and activity are implicated in numerous pathological conditions:
Metabolic Diseases: Increased NNMT levels in liver and adipose tissue are linked to obesity, type 2 diabetes, and metabolic syndrome. nih.govfrontiersin.org By consuming SAM and depleting the NAD+ precursor nicotinamide, NNMT can impair cellular methylation potential and energy metabolism. nih.govresearchgate.netmdpi.com Inhibition of NNMT has been shown to increase energy expenditure and improve insulin (B600854) sensitivity in preclinical models. nih.gov
Cancer: NNMT is overexpressed in various cancers, including liver, bladder, and gastric cancer. frontiersin.orgmdpi.comresearchgate.net Its activity can promote tumorigenesis, metastasis, and chemoresistance by altering epigenetic landscapes (through SAM depletion leading to histone hypomethylation) and regulating signaling pathways involved in cell survival and proliferation. frontiersin.orguniversiteitleiden.nl
Neurodegenerative Diseases: Higher levels of NNMT have been found in the brains of patients with Parkinson's disease. nih.govmichaeljfox.orggoogle.com The enzyme may contribute to neurotoxicity by transforming certain compounds into harmful neurotoxins. michaeljfox.org
Aging: NNMT activity increases with age, and its inhibition is being explored as a potential strategy to combat age-related pathologies by restoring NAD+ levels and reducing the accumulation of homocysteine (a product of the SAH pathway). mdpi.com
The development of potent and selective NNMT inhibitors is an active area of research. Since these inhibitors are often based on the structure of the enzyme's natural substrate, nicotinamide, there is a strong rationale for exploring derivatives like this compound. researchgate.net
Structure-activity relationship (SAR) studies have been conducted on various nicotinamide analogs to identify key features for effective NNMT inhibition. nih.gov Research has shown that N-methylated quinolinium and isoquinolinium compounds, which are structurally related to the methylated product of the NNMT reaction, can be potent inhibitors. researchgate.netnih.gov For example, screening of various heterocyclic analogs identified quinoliniums as a promising scaffold for NNMT inhibition, with some compounds exhibiting IC₅₀ values in the low micromolar range. nih.gov
While direct studies on this compound as an NNMT inhibitor are not extensively reported in the reviewed literature, the principles from related analogs are highly relevant. It is known that a cationic nitrogen group is a critical pharmacophoric feature for nicotinamide-competitive inhibitors. researchgate.net The electronic properties conferred by the chloro-substituent and the steric profile of the methyl group on the this compound scaffold would be expected to modulate its binding affinity to the NNMT active site.
The following table presents examples of nicotinamide-related compounds that have been characterized as NNMT inhibitors.
| Inhibitor Class/Compound | Key Structural Features | Potency (IC₅₀) | Reference(s) |
| Quinolinium Analogues | N-methylated quinolinium scaffold | ~ 1 µM | nih.gov |
| 3-Amino-isoquinolinium Analogue | Amino substitution at C3 of methylated isoquinoline | 6.3 µM | researchgate.net |
| Benzimidazole Analogue | Benzimidazole core | 16.7 µM | researchgate.net |
| JBSNF-000088 | Unspecified small molecule from HTS | 1.8 µM (human NNMT) | researchgate.net |
| 6-Methylaminonicotinamide | Nicotinamide with methylamino at C6 | Not specified, but reported as an inhibitor | nih.gov |
These findings support the continued exploration of substituted nicotinamides, including this compound, as potential scaffolds for novel NNMT inhibitors.
Understanding the kinetic mechanism of NNMT is crucial for designing effective inhibitors. Kinetic studies have revealed that NNMT likely follows a rapid equilibrium ordered Bi-Bi mechanism. nih.govnih.gov In this model, SAM, the cofactor, binds to the enzyme first, inducing a conformational change that creates the binding site for the nicotinamide substrate. universiteitleiden.nlnih.gov After the methyl group is transferred, the product (1-methylnicotinamide) is released, followed by the release of SAH. nih.gov
Inhibitors based on the nicotinamide scaffold typically act as competitive inhibitors, vying with the endogenous nicotinamide for binding to the NNMT•SAM binary complex. nih.gov The potency of these inhibitors is determined by their ability to form favorable interactions within the nicotinamide-binding pocket of the enzyme. Computational docking studies of quinolinium-based inhibitors have shown that they bind to key residues in the substrate-binding site, and their binding orientation is critical for inhibitory activity. nih.gov
More advanced strategies for NNMT inhibition include the development of bisubstrate inhibitors. nih.govnih.gov These molecules are designed to simultaneously occupy both the SAM and nicotinamide binding sites, mimicking the transition state of the methylation reaction. researchgate.netnih.gov This approach can lead to highly potent and selective inhibitors. For instance, a naphthalene-containing bisubstrate inhibitor was found to have an IC₅₀ of 1.41 µM and demonstrated an inhibitory effect on the proliferation of cancer cells. nih.gov
Another mechanistic approach involves covalent inhibition. The NNMT active site contains non-essential cysteine residues that can be targeted by inhibitors with reactive "warheads" like chloroacetamides. universiteitleiden.nl This strategy can lead to irreversible inhibition of the enzyme. universiteitleiden.nl
Studies on Voltage-Gated Sodium Channel (NaV) Inhibitioncolab.wsresearchgate.net
The nicotinamide scaffold has also been successfully exploited to develop inhibitors of voltage-gated sodium channels (NaV), which are critical for the generation and propagation of action potentials in excitable cells. nih.govnih.gov Specific isoforms of NaV channels, particularly those expressed in the peripheral nervous system, are validated targets for pain management. researchgate.netdntb.gov.ua
The NaV1.8 channel, a tetrodotoxin-resistant isoform predominantly expressed in peripheral pain-sensing neurons, is a genetically validated target for developing novel analgesics. researchgate.netnih.govbiorxiv.org Researchers have designed and synthesized series of compounds based on the nicotinamide scaffold to selectively inhibit this channel. researchgate.netnih.gov
A notable example is a series based on a 5-chloro-6-methyl nicotinamide structure. colab.wsnih.gov Through systematic SAR studies, where bicyclic aromatic fragments were introduced to the scaffold, potent NaV1.8 inhibitors were identified. researchgate.netnih.gov One such derivative, compound 2c, emerged with moderate to potent inhibitory activity in cell-based assays expressing human NaV1.8 channels. researchgate.netnih.gov This line of research confirms that aryl-substituted nicotinamide derivatives are a promising class for developing selective NaV1.8 blockers. oregonstate.eduresearchgate.net
A crucial aspect of developing NaV channel blockers for pain is ensuring selectivity for the target isoform (NaV1.8) over other isoforms that are essential for cardiac and central nervous system function (e.g., NaV1.1, NaV1.5, NaV1.7). biorxiv.orgnih.gov Lack of selectivity can lead to significant side effects.
The nicotinamide derivatives developed as NaV1.8 inhibitors have demonstrated excellent isoform selectivity. For example, compound 2c, a derivative of 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide, exhibited over 200-fold selectivity for human NaV1.8 channels compared to NaV1.1, NaV1.5, and NaV1.7 channels. researchgate.netnih.gov This high degree of selectivity is a key pharmacological feature that minimizes the potential for off-target effects. researchgate.net
| Channel Isoform | IC₅₀ (nM) | Selectivity Fold vs. NaV1.8 |
|---|---|---|
| Human NaV1.8 | 50.18 ± 0.04 | - |
| Human NaV1.1 | >10000 | >200 |
| Human NaV1.5 | >10000 | >200 |
| Human NaV1.7 | >10000 | >200 |
The selective inhibition of NaV1.8 offers a promising path toward potent, non-addictive pain relief. nih.gov Because NaV1.8 is primarily expressed in peripheral nociceptors, blocking its activity can dampen pain signals at their source without affecting the central nervous system, thereby avoiding the side effects and addiction potential associated with opioids. dntb.gov.uabiorxiv.org The development of orally active nicotinamide derivatives that selectively block NaV1.8 has shown efficacy in animal models of inflammatory and neuropathic pain. oregonstate.eduresearchgate.net These findings support the evaluation of compounds derived from this scaffold as non-addictive analgesic agents with potentially reduced cardiac liabilities. researchgate.net
Exploration of Other Biological Activities and Pharmacological Targetsnih.govresearchgate.net
Beyond NNMT and NaV channel inhibition, the chemical versatility of the nicotinamide scaffold has prompted its exploration against other pharmacological targets, particularly in the context of cancer.
Nicotinamide derivatives have been investigated for their antiproliferative and anticancer properties through various mechanisms. niscpr.res.innih.govresearchgate.net The link between elevated NNMT expression and various cancers suggests that NNMT inhibitors themselves could have therapeutic value in oncology. researchgate.net Indeed, a potent bisubstrate-like NNMT inhibitor derived from a nicotinamide structure demonstrated a dose-dependent reduction in the proliferation of an oral cancer cell line. nih.gov
Other research has focused on designing nicotinamide-based molecules to inhibit different targets relevant to cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of tumor angiogenesis. researchgate.netbohrium.com One study reported a nicotinamide derivative that inhibited VEGFR-2 with an IC₅₀ value of 51 nM and showed significant antiproliferative effects against human breast (MCF-7) and colon (HCT-116) cancer cell lines. bohrium.com Another investigation synthesized a series of novel nicotinamide derivatives and identified a compound with cytotoxic effects against MCF-7 cells, with an IC₅₀ of 12.1 μM. niscpr.res.in These studies underscore the potential of the nicotinamide scaffold in developing new anticancer agents. nih.govbohrium.com
| Compound | Target | Cancer Cell Line | IC₅₀ |
|---|---|---|---|
| Compound 10 | VEGFR-2 | HCT-116 (Colon) | 6.48 µM |
| Compound 10 | VEGFR-2 | MCF-7 (Breast) | 8.25 µM |
| Compound N4 | Not Specified | MCF-7 (Breast) | 12.1 µM |
| Compound 78 | NNMT | HSC-2 (Oral) | Significant inhibition at 10 µM |
Antimycobacterial Investigations
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel chemical scaffolds for new antitubercular agents. Nicotinamide, a form of vitamin B3, is a crucial component of the first-line anti-tuberculosis drug isoniazid (B1672263) and its bioisostere pyrazinamide, making its derivatives, including this compound, a subject of interest in antimycobacterial research.
In the quest for new treatments for tuberculosis (TB), researchers have synthesized and evaluated various derivatives based on the 2-chloronicotinamide (B82574) scaffold. rsc.org A study focused on creating quinolone derivatives identified a lead compound with a minimal inhibitory concentration (MIC) against M. tuberculosis H37Rv of 20 μg/mL. rsc.org Through structural optimization, several derivatives were developed that showed significantly improved potency. For instance, compounds 6b6 , 6b12 , and 6b21 exhibited MIC values between 1.2–3 μg/mL against the H37Rv strain and also demonstrated excellent activity against multidrug-resistant (MDR) TB strains. rsc.org The structure-activity relationship (SAR) exploration revealed that modifications at various positions on the quinolone and nicotinamide rings had a substantial impact on antimycobacterial efficacy. rsc.org For example, the introduction of a trifluoromethyl group at the para-position of a phenyl ring was found to be important for maintaining activity. rsc.org The most promising of these, compound 6b21 , was shown to be specific for inhibiting M. tuberculosis and was non-toxic to mammalian Vero cells. rsc.org
Another area of investigation involves modifying the nicotinamide core itself. While direct data on this compound is limited in readily available literature, studies on related halogenated nicotinamides provide insight. For example, 2-Chloro-5,6-dimethylnicotinamide has been studied for its antimicrobial properties, showing inhibitory effects against various bacterial strains. The substitution patterns on the pyridine ring, such as the position and nature of halogen and alkyl groups, are critical in determining the biological activity.
| Compound | Modification from 2-Chloronicotinamide Core | MIC vs. M. tuberculosis H37Rv (μg/mL) | Reference |
| Lead Compound 1 | Base quinolone derivative | 20 | rsc.org |
| 6b6 | Optimized quinolone side chain | 1.2-3 | rsc.org |
| 6b12 | Optimized quinolone side chain with trifluoromethyl | 2.5 | rsc.org |
| 6b21 | Optimized quinolone side chain | 1.2-3 | rsc.org |
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Other Enzyme Inhibition Studies beyond NNMT
While much research on nicotinamide derivatives has focused on Nicotinamide N-methyltransferase (NNMT), the 2-chloronicotinamide scaffold is a versatile template for developing inhibitors of other enzymes relevant to human diseases. The pyridine moiety is a common feature in many approved drugs targeting a wide array of biological targets. acs.org
Histone Deacetylase (HDAC) Inhibition: Derivatives of 2-chloronicotinamide have shown potential as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. N-(2-Aminophenyl)-2-chloronicotinamide, for instance, has been identified as an inhibitor of HDACs, particularly HDAC1. The mechanism involves the compound binding to the active site of the enzyme, which leads to an accumulation of acetylated histones, relaxed chromatin, and altered expression of genes that regulate key cellular processes like the cell cycle and apoptosis.
Tubulin Polymerization Inhibition: The 2-chloro-pyrimidine scaffold, which is structurally related to 2-chloropyridine (B119429), has been utilized to develop inhibitors of tubulin polymerization, a validated strategy for cancer treatment. nih.gov In one study, a series of 2-chloro-4-aminopyrimidine derivatives were synthesized and evaluated for their antiproliferative activities. nih.gov Compound 17 from this series was found to effectively inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in human cancer cell lines. nih.gov This highlights the potential of using halogenated pyridine or pyrimidine (B1678525) cores as a starting point for designing microtubule-targeting agents.
Other Potential Targets: The versatility of the 2-chloronicotinamide structure allows for its use as an intermediate in the synthesis of compounds targeting various other enzymes. For example, by reacting 2-chloronicotinic acid with different amines, a diverse library of amides can be created. These derivatives can be screened against multiple enzyme families. Research into related heterocyclic systems like thienopyridines, which can be synthesized from nicotinamide precursors, has yielded compounds with potent biological activities, including the inhibition of kinases and other enzymes crucial for cell signaling. nih.gov The development of inhibitors for enzymes such as urease and DNA gyrase has also been explored using related heterocyclic scaffolds, demonstrating the broad applicability of this chemical class in medicinal chemistry. researchgate.netmdpi.com
| Derivative Class | Target Enzyme/Process | Key Findings | Reference |
| N-(2-Aminophenyl)-2-chloronicotinamide | Histone Deacetylase (HDAC) | Inhibits HDAC1, leading to altered gene expression. | |
| 2-Chloro-4-aminopyrimidines | Tubulin Polymerization | Compound 17 inhibits tubulin polymerization and induces G2/M cell cycle arrest. | nih.gov |
| Amantadine-thiourea conjugates | Urease | Compound 3j showed excellent inhibition with an IC50 of 0.0085 µM. | mdpi.com |
| 2-Benzylidenebenzofuran-3(2H)-ones | Alkaline Phosphatase | Derivatives showed potent inhibition. | researchgate.net |
This table is interactive. Users can sort and filter the data.
Advanced Analytical and Computational Investigations
Spectroscopic Characterization Techniques in Research
Spectroscopy is indispensable for the structural verification of 2-Chloro-4-methylnicotinamide. Techniques such as NMR, Mass Spectrometry, and IR/UV-Vis spectroscopy provide complementary information to build a complete structural and electronic profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In a typical ¹H NMR spectrum recorded in Dimethyl Sulfoxide (DMSO-d₆), the protons of this compound exhibit characteristic chemical shifts. The methyl group protons (–CH₃) appear as a sharp singlet around 2.3 ppm. The two protons of the amide group (–NH₂) are often observed as two separate broad signals, for instance at 7.75 and 8.80 ppm, due to hindered rotation around the C-N bond and their different spatial environments. The two aromatic protons on the pyridine (B92270) ring appear as multiplets in the downfield region, typically around 7.3 ppm and 8.2 ppm, reflecting their distinct electronic surroundings influenced by the chlorine, methyl, and carboxamide substituents. googleapis.com
¹³C NMR spectroscopy complements the proton data by providing the signature of each carbon atom in the molecule. For a closely related analog, N-benzyl-2-chloronicotinamide, the carbon of the carbonyl group (C=O) is typically observed around 164.7 ppm, while the carbons of the pyridine ring appear in the range of 122.7 to 150.9 ppm. rsc.org This data helps confirm the carbon skeleton and the position of substituents.
Table 1: Representative ¹H NMR Data for this compound As reported in patent literature for a sample in DMSO-d₆.
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 2.3 | s (singlet) | 3H | Methyl group (–CH₃) |
| 7.3 | m (multiplet) | 1H | Pyridine ring proton |
| 7.75 | br s (broad singlet) | 1H | Amide proton (–NH₂) |
| 8.2 | m (multiplet) | 1H | Pyridine ring proton |
| 8.80 | br s (broad singlet) | 1H | Amide proton (–NH₂) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The molecular weight of this compound is 170.60 g/mol . In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, producing a unique pattern of ions.
The mass spectrum of this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 170. googleapis.com This peak confirms the molecular weight of the compound. The isotopic pattern of this peak, showing a smaller peak at M+2 with approximately one-third the intensity, is characteristic of a molecule containing one chlorine atom.
Key fragment ions are observed at m/z 154 and 126. googleapis.com The fragment at m/z 154 corresponds to the loss of an ammonia (B1221849) molecule (NH₃, 16 Da) from the parent ion. The fragment at m/z 126 results from the subsequent loss of a carbonyl group (CO, 28 Da) from the m/z 154 fragment. This fragmentation pattern is consistent with the structure of a nicotinamide (B372718) derivative and helps to confirm the identity of the compound.
Table 2: Key Mass Spectrometry Fragmentation Data for this compound (EI-MS)
| m/z Value | Proposed Identity |
|---|---|
| 170 | [M]⁺ (Molecular Ion) |
| 154 | [M - NH₂]⁺ |
| 126 | [M - NH₂ - CO]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. Key characteristic absorption bands are expected for the amide and aromatic functionalities. For instance, the N–H stretching vibrations of the primary amide (–NH₂) typically appear as two bands in the region of 3100-3500 cm⁻¹. The C=O stretching vibration of the amide group gives a strong absorption band around 1640-1680 cm⁻¹. asianpubs.orglibretexts.org Aromatic C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region, while C-H stretching from the aromatic ring and methyl group appear just above and below 3000 cm⁻¹, respectively. The C-Cl stretch would appear in the fingerprint region, typically below 800 cm⁻¹. For the closely related 2-Chloro-N-methylnicotinamide, a strong amide C=O band is reported at 1652 cm⁻¹ and an N-H stretch at 3281 cm⁻¹. rsc.org
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Conjugated systems, such as the substituted pyridine ring in this compound, absorb UV light, leading to π → π* transitions. msu.edu Aromatic systems typically show strong absorption bands below 300 nm. nih.gov While specific spectra for this compound are not widely published, related nicotinamide derivatives show absorption maxima in the UV region, which can be influenced by solvent polarity. acs.orgresearchgate.net
Chromatographic and Separation Methodologies in Research
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound, particularly for monitoring reaction progress and analyzing its presence in complex mixtures. aablocks.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Metabolite Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nicotinamide and its derivatives. ambeed.com It is frequently used to monitor the purity of this compound and to follow its conversion in synthetic reactions, such as its transformation into 3-amino-2-chloro-4-methylpyridine (B17603). ambeed.comechemi.com
Reversed-phase HPLC is the most common mode used for this class of compounds. A typical setup involves a C18 stationary phase column, which separates compounds based on their hydrophobicity. walshmedicalmedia.com The mobile phase often consists of a mixture of an aqueous buffer (like water with a small percentage of formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govlabscoop.com Detection is commonly performed using a UV detector, as the pyridine ring is a strong chromophore.
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but uses columns with smaller particle sizes (typically <2 µm). nih.gov This results in significantly higher resolution, faster analysis times, and improved sensitivity. UPLC is often coupled with mass spectrometry (UPLC-MS) for metabolite analysis, where it can separate complex biological samples prior to detection and identification by the mass spectrometer. nih.govtcichemicals.com This powerful combination allows for the sensitive and specific quantification of nicotinamide metabolites in biological fluids like plasma and urine. nih.govresearchgate.netlabscoop.com
Table 3: Common Chromatographic Conditions for Nicotinamide-Related Compounds
| Parameter | Typical Setting |
|---|---|
| Technique | HPLC, UPLC |
| Stationary Phase | Reversed-Phase (e.g., C18, CNRP) walshmedicalmedia.comlabscoop.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with formic acid labscoop.comtcichemicals.com |
| Detection | UV-Vis (e.g., 254 nm, 280 nm), Mass Spectrometry (MS) walshmedicalmedia.com |
| Application | Purity testing, reaction monitoring, metabolite quantification nih.govechemi.com |
Gas Chromatography (GC) and other Separation Techniques
Gas Chromatography (GC) is another valuable tool for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to the polar amide group, GC can be employed for purity assessment, sometimes after derivatization to increase volatility. fishersci.com For instance, related chloronicotinamide compounds are checked for purity using GC, often achieving results greater than 98%. tcichemicals.com GC is typically coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for definitive identification of the compound and any impurities. fishersci.com
Other separation techniques like Thin Layer Chromatography (TLC) are also used for rapid, qualitative monitoring of reaction progress due to their simplicity and speed.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling have become indispensable tools in modern chemical and pharmaceutical research. For this compound, these methods allow for a detailed exploration of its properties at the atomic level, predicting its behavior and interactions, which is crucial for designing new therapeutic agents.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. scispace.com For compounds structurally similar to this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p) or LanLD2Z, are employed to predict molecular geometries, vibrational frequencies, and electronic properties. biointerfaceresearch.comnih.gov
Key electronic descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. In related nicotinamide derivatives, the chloro-substituent is known to significantly influence the electronic properties of the molecule. Furthermore, time-dependent DFT (TD-DFT) can be used to calculate and predict UV-visible absorption spectra, providing insights into the molecule's excited-state properties. nih.govasianpubs.org The reactive sites of a molecule can be determined through analyses of molecular electrostatic potential (MEP) maps and Fukui functions, which identify the regions most susceptible to electrophilic and nucleophilic attack. nih.govasianpubs.org
Table 1: Representative Parameters Used in DFT Studies of Related Nicotinamides
| Parameter | Example from Literature | Application | Reference |
|---|---|---|---|
| Functional | B3LYP | Calculation of electronic structure and geometry | biointerfaceresearch.com |
| Basis Set | 6-311+G(d,p) | Provides accuracy for molecular properties | biointerfaceresearch.com |
| Calculated Property | HOMO-LUMO Gap | Predicts chemical reactivity and stability | |
| Calculated Property | Vibrational Wavenumbers | Aids in the interpretation of experimental IR & Raman spectra | nih.gov |
| Analysis Method | Molecular Electrostatic Potential (MEP) | Identifies sites for intermolecular interactions | nih.govasianpubs.org |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. uobaghdad.edu.iq This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target. For derivatives of nicotinamide, docking studies have been performed to investigate their interactions with various protein targets, including bacterial and fungal enzymes as well as human enzymes like Nicotinamide N-methyltransferase (NNMT). uobaghdad.edu.iqmdpi.commdpi.com
In studies on related compounds, docking simulations revealed that nicotinamide derivatives often engage in hydrophilic interactions and form key hydrogen bonds with amino acid residues in the active sites of target proteins. uobaghdad.edu.iqresearchgate.net For instance, a nicotinamide derivative was shown to fit into the active site of fungal chitin (B13524) deacetylase. mdpi.com Similarly, NNMT inhibitors have been docked to understand their binding modes, competing with the natural substrates nicotinamide (NAM) and S-adenosyl-methionine (SAM). mdpi.comfrontiersin.org Molecular dynamics (MD) simulations can further complement docking studies by providing insights into the dynamic behavior and stability of the ligand-protein complex over time in a simulated aqueous environment. evitachem.combeilstein-journals.org
Table 2: Examples of Molecular Docking Studies on Nicotinamide Analogs
| Compound Type | Target Protein | PDB ID | Key Findings | Reference |
|---|---|---|---|---|
| Nicotinamide Derivatives | E. coli protein | 4H2M | Formation of hydrogen bonds and hydrophilic interactions. | uobaghdad.edu.iqresearchgate.net |
| Nicotinamide Derivatives | S. aureus protein | 3FYV | Interactions facilitated by aromatic rings. | uobaghdad.edu.iqresearchgate.net |
| Nicotinamide Derivative (J075-4187) | A. niger Chitin Deacetylase | 7BLY | Compound fits well into the enzyme's active site. | mdpi.com |
| NNMT Bisubstrate Inhibitor | Nicotinamide N-methyltransferase | 6PVS | Occupies both substrate and cofactor binding pockets. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By developing robust QSAR models, it is possible to predict the activity of new, unsynthesized compounds. These models are built using calculated molecular descriptors, which quantify various aspects of a molecule's physicochemical properties, such as steric, electronic, and topological features. mdpi.comcore.ac.uk
For classes of compounds that include nicotinamide-like structures, such as linezolid (B1675486) conjugates, QSAR models have been successfully developed to predict antimicrobial activity (e.g., Minimum Inhibitory Concentration, MIC). mdpi.com The statistical quality of these models is assessed using parameters like the coefficient of determination (R²) and cross-validation coefficients (R²cv). mdpi.com Such models can provide valuable insights into which molecular features are crucial for enhancing biological activity, thereby guiding the rational design of more potent analogs. researchgate.net
Table 3: Components of a Typical QSAR Model for Bioactive Compounds
| Component | Description | Example | Reference |
|---|---|---|---|
| Dependent Variable | The biological activity being modeled. | log(MIC, µM) | mdpi.com |
| Molecular Descriptors | Numerical values that characterize the structure. | Semi-empirical, topological, and quantum-chemical descriptors. | mdpi.com |
| Statistical Model | The mathematical equation linking descriptors to activity. | Multiple Linear Regression (MLR). | mdpi.com |
| Validation Metrics | Parameters that assess the model's predictive power. | R², R²cvOO (Leave-one-out), R²cvMO (Leave-many-out). | mdpi.com |
Prediction of ADME Properties and Drug-Likeness
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with toxicity (ADMET), is a critical step in the early stages of drug development. nih.gov Various computational tools and web servers, such as SwissADME and ProTox II, are used to calculate these properties based on a molecule's structure. nih.govvietnamjournal.ru These predictions help to identify compounds with potentially poor pharmacokinetic profiles or toxicity issues before committing resources to their synthesis and testing.
Key aspects of drug-likeness are often evaluated using guidelines like Lipinski's Rule of Five. For some series of nicotinamide derivatives, studies have found that while certain analogs show promising biological activity, they may violate these rules, for instance, by having a molecular weight greater than 500 g/mol , which could impact their oral bioavailability. uobaghdad.edu.iqresearchgate.net The prediction of ADME characteristics for compounds related to this compound provides a valuable forecast of their potential as drug candidates. nih.govvietnamjournal.ru
Table 4: Commonly Predicted ADME/Drug-Likeness Properties
| Property | Description | Tool/Method | Reference |
|---|---|---|---|
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and potential for oral absorption. | SwissADME | uobaghdad.edu.iqresearchgate.net |
| Physicochemical Parameters | Includes molecular weight, LogP (lipophilicity), H-bond donors/acceptors. | SwissADME | nih.govvietnamjournal.ru |
| Bioavailability Score | An overall score predicting the probability of a compound having good oral bioavailability. | SwissADME | nih.gov |
| Toxicity Prediction | Estimation of potential toxicity, such as hepatotoxicity or mutagenicity. | ProTox II | nih.govvietnamjournal.ru |
Conformational Analysis and Intermolecular Interactions, including Halogen Bonding
The three-dimensional conformation of a molecule and the non-covalent interactions it can form are fundamental to its function, particularly in how it binds to a biological target or assembles in a crystal lattice. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. acs.org
For this compound, the key intermolecular interactions include hydrogen bonding, facilitated by the amide group and the pyridine nitrogen, and halogen bonding, involving the chlorine atom. nih.govcymitquimica.comacs.org The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the pyridine nitrogen is a strong hydrogen bond acceptor. acs.org
Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile, such as an oxygen or nitrogen atom. nih.govacs.org The presence of a chlorine atom on the pyridine ring of this compound makes this interaction particularly relevant. Studies on structurally related compounds, such as 2-chloro-4-nitrobenzoic acid, have shown that halogen bonds (e.g., Cl···O) can play a significant role in stabilizing crystal structures, sometimes even in the presence of stronger hydrogen bonds. acs.orgresearchgate.net These interactions can influence molecular conformation and are increasingly recognized for their importance in the stability of protein-ligand complexes. nih.govacs.org Hirshfeld surface analysis is a computational method used to visualize and quantify these varied intermolecular contacts within a crystal. biointerfaceresearch.com
Table 5: Types of Intermolecular Interactions in Nicotinamide and Chloro-aromatic Analogs
| Interaction Type | Donor/Acceptor Groups | Example System | Reference |
|---|---|---|---|
| Hydrogen Bond | Carboxylic acid (donor) ··· Pyridine N (acceptor) | Co-crystal of nicotinamide and a carboxylic acid | nih.govacs.org |
| Hydrogen Bond | Amide N-H (donor) ··· Amide C=O (acceptor) | Nicotinamide dimer | nih.gov |
| Halogen Bond | C-Cl (donor) ··· O (acceptor) | 2-chloro-4-nitrobenzoic acid crystal | acs.orgresearchgate.net |
| Hydrogen Bond | N-H (donor) ··· Cl (acceptor) | 2-Methylmethcathinone hydrochloride crystal | biointerfaceresearch.com |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Chloro-5,6-dimethylnicotinamide |
| 2-chloro-N-((5-(p-tolyl)-1,2,4-oxadiazol-3-yl)methyl)nicotinamide |
| 2- and 4-Methylmethcathinones Hydrochlorides |
| 2-chloro-4-nitrobenzoic acid |
| 4-chloronaphthalimide |
| Linezolid |
| Methyl 2-chloro-4-iodonicotinate |
| Nicotinamide |
| Nicotinamide N-methyltransferase |
Future Directions and Emerging Research Avenues
Development of Novel Derivatization Strategies for Enhanced Bioactivity
A primary avenue for future research lies in the systematic derivatization of the 2-Chloro-4-methylnicotinamide core. The goal of these strategies is to synthesize novel analogs with improved potency, selectivity, and pharmacokinetic profiles. By strategically modifying the pyridine (B92270) ring, the amide group, or by introducing new functional moieties, researchers can fine-tune the molecule's interaction with biological targets.
One promising approach involves splicing the this compound scaffold with other bioactive heterocyclic systems. For instance, research on N-(thiophen-2-yl) nicotinamide (B372718) derivatives has demonstrated that combining nicotinic acid with a thiophene moiety can yield compounds with significant fungicidal activity. mdpi.com This substructure splicing method could be applied to this compound to explore new biological activities. Similarly, the synthesis of derivatives bearing a diarylamine-modified scaffold has been shown to produce compounds that act as succinate dehydrogenase (SDH) inhibitors, indicating another potential modification strategy. nih.gov
Key areas for derivatization include:
Substitution at the Pyridine Ring: Introducing different substituents at available positions on the pyridine ring can modulate the electronic properties and steric profile of the molecule, potentially enhancing target binding.
Modification of the Amide Linker: Altering the amide group, for example, by creating secondary or tertiary amides or replacing it with bioisosteric linkers, could improve metabolic stability and cell permeability.
Introduction of Novel Functional Groups: Appending pharmacophoric groups known to interact with specific targets, such as formamidophenylamino groups seen in some anticancer agents, could guide the compound towards desired therapeutic activities. mdpi.com
| Strategy | Rationale | Potential Outcome | Example from Related Compounds |
|---|---|---|---|
| Substructure Splicing | Combine the core scaffold with other known bioactive heterocycles. | Creation of hybrid molecules with novel or enhanced biological activities (e.g., fungicidal, insecticidal). | Splicing nicotinic acid with a thiophene ring to create fungicidal N-(thiophen-2-yl) nicotinamide derivatives. mdpi.com |
| Scaffold Modification | Introduce flexible or rigid linkers and side chains to the core structure. | Improved binding affinity and selectivity for specific enzyme targets. | Incorporating a diarylamine-modified scaffold to develop succinate dehydrogenase (SDH) inhibitors. nih.gov |
| Functional Group Alteration | Modify the primary amide or introduce diverse substituents on the pyridine ring. | Enhanced pharmacokinetic properties (ADME) and target engagement. | Synthesis of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives as potential antitumor agents. mdpi.com |
Exploration of Multi-Targeting Approaches in Drug Design
Complex diseases such as cancer, neurodegenerative disorders, and metabolic syndromes are often driven by multiple pathological pathways. nih.gov Consequently, multi-target drugs, designed to engage several biological targets simultaneously, are emerging as a promising therapeutic paradigm. nih.govuta.edu.ly This approach can offer superior efficacy and a reduced likelihood of drug resistance compared to single-target agents. uta.edu.lyarxiv.org
Future research should investigate the potential of this compound derivatives as multi-target-directed ligands (MTDLs). uta.edu.ly The nicotinamide scaffold is a known component of inhibitors for various enzymes, including Nicotinamide N-methyltransferase (NNMT), which is implicated in cancer and metabolic diseases. nih.govnih.gov By designing derivatives that not only inhibit NNMT but also modulate other relevant targets—such as kinases, proteases, or G-protein coupled receptors—it may be possible to develop more effective treatments for complex disorders. For example, the drug niclosamide has been explored as a multi-target agent against SARS-CoV-2 by inhibiting both viral proteases and host proteins. nih.gov This demonstrates the feasibility of designing a single chemical entity to interact with multiple disease-relevant targets.
Computational methods, including molecular docking and dynamics simulations, will be instrumental in identifying potential targets and designing derivatives with the desired polypharmacological profiles. uta.edu.lynih.gov
Advancements in Asymmetric Synthesis and Chiral Derivatives
Chirality is a critical factor in drug design, as different enantiomers of a molecule can exhibit vastly different biological activities, potencies, and toxicity profiles. While this compound itself is not chiral, derivatization can introduce stereocenters into the molecule. Recent studies have highlighted the importance of axial chirality in certain nicotinamide derivatives, where restricted bond rotation leads to stable, separable enantiomers. researchgate.net
Future work should focus on the development of asymmetric synthesis routes to produce enantiomerically pure derivatives of this compound. researchgate.net This involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of chemical reactions, yielding specific stereoisomers. nih.gov The development of racemization-free coupling reagents and methods is crucial for synthesizing chiral amides and peptides without loss of stereochemical integrity. rsc.org
By isolating and evaluating individual enantiomers, researchers can:
Identify the more active stereoisomer (the eutomer).
Reduce potential off-target effects and toxicity associated with the less active isomer (the distomer).
Improve the therapeutic index of the drug candidate.
The stereospecific synthesis of chiral sulfoximines from chiral sulfinamides illustrates a successful approach to creating optically pure compounds containing a stereogenic sulfur center, a strategy that could inspire similar innovations in the synthesis of chiral nicotinamides. researchgate.net
Integration of Machine Learning and Artificial Intelligence in Compound Design and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery. beilstein-journals.org These computational tools can significantly accelerate the design-synthesize-test-analyze cycle by predicting the properties of virtual compounds, optimizing reaction conditions, and identifying novel drug candidates from vast chemical libraries. beilstein-journals.orgnih.gov
For this compound, AI and ML can be applied in several key areas:
Predictive Modeling: ML models can be trained on existing data from nicotinamide derivatives to predict the bioactivity, toxicity, and pharmacokinetic properties of novel, yet-to-be-synthesized this compound analogs.
Generative Design: Generative models like Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs) can design new molecular structures based on the this compound scaffold, optimized for specific target interactions or desired properties. nih.gov
Reaction Optimization: AI algorithms can analyze reaction parameters (e.g., temperature, catalysts, solvents) to predict the optimal conditions for synthesizing derivatives, thereby improving yield and purity. rsc.org Global models can suggest general conditions for new reactions, while local models can fine-tune parameters for a specific reaction family. beilstein-journals.orgnih.gov
By leveraging these in silico techniques, research can be more focused and resource-efficient, prioritizing the synthesis of compounds with the highest probability of success.
Investigation of this compound in Emerging Therapeutic Areas
The nicotinamide core is central to cellular metabolism, primarily as a precursor to the coenzyme NAD+. The enzyme Nicotinamide N-methyltransferase (NNMT) plays a crucial role in regulating nicotinamide levels and is increasingly recognized as a therapeutic target in several diseases. nih.govnih.gov Elevated NNMT expression is linked to a poor prognosis in various cancers and is implicated in metabolic disorders like obesity and diabetes. google.commdpi.com
Therefore, a significant future direction is the investigation of this compound and its derivatives as potential NNMT inhibitors. google.com By inhibiting NNMT, these compounds could modulate cellular energy metabolism and epigenetic states, offering therapeutic benefits in:
Oncology: High NNMT levels are found in liver, kidney, and other cancers, where the enzyme's activity supports tumor growth and metastasis. mdpi.com NNMT inhibitors could thus serve as novel anti-cancer agents. researchgate.net
Metabolic Diseases: NNMT is a key regulator of energy metabolism in adipose tissue and the liver. Its inhibition has been proposed as a strategy for treating obesity and related metabolic syndromes. nih.gov
Neurodegenerative Diseases: Dysregulation of NAD+ metabolism is a feature of neurodegenerative conditions. While the role of NNMT is still being elucidated, targeting this enzyme could be a valid therapeutic approach. nih.govnih.gov
Screening this compound and its rationally designed derivatives against NNMT and in relevant disease models will be a critical step in exploring these emerging therapeutic applications.
| Emerging Therapeutic Area | Potential Molecular Target | Rationale for Investigation | Supporting Evidence |
|---|---|---|---|
| Oncology (e.g., Liver Cancer) | Nicotinamide N-methyltransferase (NNMT) | High NNMT expression is correlated with poor prognosis and promotes tumor growth, invasion, and metastasis. | NNMT is considered an emerging protagonist and therapeutic target in various cancers. nih.govnih.govmdpi.comresearchgate.net |
| Metabolic Disorders (e.g., Obesity, Diabetes) | Nicotinamide N-methyltransferase (NNMT) | NNMT regulates energy metabolism and its inhibition has shown potential to reduce body weight in preclinical models. | NNMT inhibitors are being developed for treating metabolic disorders. nih.govgoogle.com |
| Neurodegenerative Diseases | Nicotinamide N-methyltransferase (NNMT) | NNMT is involved in regulating NAD+ synthesis, and dysregulation of NAD+ metabolism is linked to neurodegeneration. | NNMT expression is increased in pathologies like Alzheimer's and Parkinson's disease. nih.govnih.gov |
| Fungal Infections | Glycosylphosphatidylinositol (GPI) Biosynthesis | Derivatives of nicotinamide have shown potent and broad-spectrum antifungal activity by targeting the fungal cell wall. | Novel 2-aminonicotinamide derivatives exhibit excellent activity against Candida albicans and other fungi. nih.gov |
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-4-methylnicotinamide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions using nicotinamide derivatives. For example, chlorination of 4-methylnicotinamide with reagents like POCl₃ or SOCl₂ under controlled anhydrous conditions is a common approach . Purity validation should employ high-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Quantitative analysis via elemental analysis (C, H, N) is critical for verifying stoichiometric ratios .
Q. How should researchers characterize the physical and chemical properties of this compound?
- Methodological Answer : Key properties include melting point (differential scanning calorimetry), solubility (in solvents like DMSO, water, ethanol), and stability (via thermogravimetric analysis). Spectroscopic characterization should include FT-IR for functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and mass spectrometry (ESI-MS) for molecular ion confirmation . For crystalline forms, X-ray diffraction (XRD) can resolve structural conformations .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the electronic properties of this compound for drug design?
- Methodological Answer : Hybrid functionals like B3-LYP or B3-PW91 with basis sets such as 6-31G(d) or 6-311G(df,p) are recommended for calculating molecular orbitals, electrostatic potentials, and dipole moments. These methods account for electron correlation and exact exchange, improving accuracy for properties like HOMO-LUMO gaps and charge distribution . Solvent effects can be modeled using the polarizable continuum model (PCM).
Q. What strategies resolve contradictions between experimental and computational vibrational frequencies?
- Methodological Answer : Discrepancies often arise from anharmonicity or basis set limitations. Apply scaling factors (e.g., 0.961 for B3-LYP/6-31G(d)) to harmonic frequencies derived from DFT . Validate with gas-phase IR experiments and compare to solid-state Raman data. For low-frequency modes (<500 cm⁻¹), use inelastic neutron scattering (INS) to capture lattice vibrations .
Q. How can researchers design bioactivity assays for this compound in medicinal chemistry?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition or receptor binding). Use dose-response curves to determine IC₅₀/EC₅₀ values, with positive/negative controls (e.g., known inhibitors or DMSO blanks). For cytotoxicity, employ MTT assays on cell lines (e.g., HEK293 or HepG2). Ensure data reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .
Experimental Design & Data Analysis
Q. What parameters are critical for ensuring reproducibility in synthesis protocols?
- Methodological Answer : Document reaction parameters: temperature (±1°C), solvent purity (HPLC-grade), catalyst loading (mol%), and reaction time. Use inert atmospheres (N₂/Ar) for moisture-sensitive steps. For reproducibility, provide raw data (e.g., NMR spectra, chromatograms) in supplementary materials and reference established methods (e.g., IUPAC guidelines for compound naming) .
Q. How should researchers address variability in biological assay results?
- Methodological Answer : Perform triplicate experiments with statistical validation (e.g., ANOVA or t-tests). Normalize data to internal controls (e.g., β-actin in Western blots) and report uncertainties (e.g., SEM). For outliers, apply Grubbs’ test. Use software like GraphPad Prism for dose-response curve fitting .
Data Management & Reporting
Q. What are best practices for archiving spectroscopic and computational data?
- Methodological Answer : Deposit raw NMR (FID files), XRD (CIF files), and computational outputs (log files) in repositories like Chemotion or RADAR4Chem . Annotate datasets with metadata (e.g., instrument model, software version). For computational studies, include input files (e.g., Gaussian .gjf) and cite functional/basis set accuracy .
Q. How to structure a research manuscript to highlight methodological rigor?
- Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
